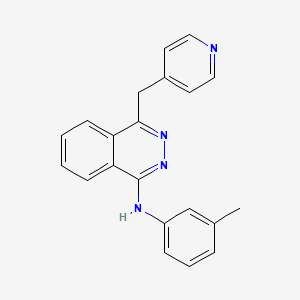

1-(3-Methylanilino)-4-(4-pyridylmethyl)phthalazine

Cat. No. B8404175

M. Wt: 326.4 g/mol

InChI Key: UTBZTQCKLUFYTQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06710047B2

Procedure details

A mixture of 2.39 g (16.8 mmol) phosphorus pentoxide, 2.31 g (16.8 mmol) triethylamine hydrochloride, and 1.82 ml (16.8 mmol) m-toluidine is heated and stirred in a nitrogen atmosphere at 200° C. until a homogeneous melt has formed. To the melt, 1 g (4.2 mmol) 4-(4-pyridylmethyl)-1(2H)-phthalazinone is added and the reaction mixture stirred for a further 3.5 h at 205° C. After cooling to about 170° C., 4 ml tetramethylurea is added to the reaction mixture, followed by 2 ml water at about 110° C. The mixture is stirred for a further 30 min while cooling to RT and then distributed between dichloromethane and a mixture of 20 ml water and 5 ml conc. ammonia. The organic phase dried over sodium sulfate is concentrated by evaporation and the residue purified on silica gel by flash chromatography using acetate and acetate/methanol (99:1 and 19:1). Title compound is obtained after crystallization of the product-containing fractions from acetonitrile and subsequent recrystallization from acetate; m.p. 141-143° C.; ESI-MS: (M+H)+=327.

Name

Identifiers

|

REACTION_CXSMILES

|

O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.Cl.C(N(CC)CC)C.[NH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([CH3:30])[CH:25]=1.[N:31]1[CH:36]=[CH:35][C:34]([CH2:37][C:38]2[C:47]3[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=3)[C:41](=O)[NH:40][N:39]=2)=[CH:33][CH:32]=1.CN(C)C(=O)N(C)C.N>O.ClCCl>[CH3:30][C:26]1[CH:25]=[C:24]([CH:29]=[CH:28][CH:27]=1)[NH:23][C:41]1[C:42]2[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=2)[C:38]([CH2:37][C:34]2[CH:35]=[CH:36][N:31]=[CH:32][CH:33]=2)=[N:39][N:40]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.39 g

|

|

Type

|

reactant

|

|

Smiles

|

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

|

|

Name

|

|

|

Quantity

|

2.31 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

1.82 mL

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC(=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O

|

Step Three

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(N(C)C)=O)C

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Six

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred in a nitrogen atmosphere at 200° C. until a homogeneous melt

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has formed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture stirred for a further 3.5 h at 205° C

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to about 170° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for a further 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling to RT

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

is concentrated by evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue purified on silica gel by flash chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |